Petcm

描述

PETCM is an activator of caspase-3 and acts in a cytochrome c (cyto c)-dependent manner . It promotes Apaf-1 oligomerization and induces cell apoptosis in HeLa cells .

Synthesis Analysis

In HeLa S-100 cell cytosol, PETCM activated caspase-3 in a dose-dependent way and induced apoptosome formation . PETCM (0.2 mM) caused Apaf-1 to shift to a size of 1 million daltons, indicating apoptosome formation . Also, PETCM function required dATP . The activation effect of PETCM on caspase-3 was independent of PHAP proteins .Molecular Structure Analysis

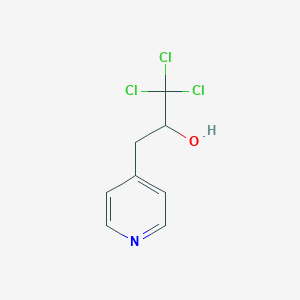

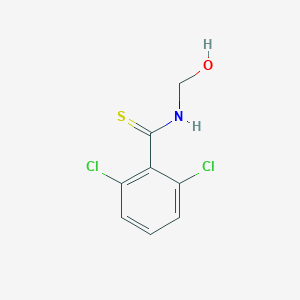

The molecular formula of PETCM is C8H8Cl3NO . Its average mass is 240.514 Da and its monoisotopic mass is 238.967148 Da .Chemical Reactions Analysis

PETCM stimulates caspase-3 activity (DEVD activity) of HeLa S-100 in a dose-dependent manner . PETCM (0.2 mM; 1 hour) drives apoptosome formation . PETCM (0.2 mM; 1 hour) can antagonize the inhibitory activity of ProT reduced caspase-3 activation in HeLa cells .Physical And Chemical Properties Analysis

PETCM is a tan crystalline solid . It has a molecular weight of 240.51 and a chemical formula of C8H8Cl3NO .科学研究应用

Neurological Research

PETCM has been used in neurological studies, particularly involving Parkinson’s disease models . It has been shown to rescue physiological long-term depression (LTD) in striatal slices from PINK1 knockout mice, which are used as a model for Parkinson’s disease .

Pharmacological Studies

As an activator of caspase-3, PETCM is used in pharmacological research to study the role of caspase-3 in various cellular processes. Caspase-3 is involved in apoptosis, and its activation by PETCM can help understand the pathways leading to cell death .

Biochemical Research

In biochemical assays, PETCM can be used to induce caspase-3 activity and study its effects on different proteins and enzymes within the cell. This helps in understanding the biochemical pathways where caspase-3 is a key player .

Drug Development

PETCM’s role as a caspase-3 activator makes it valuable in drug development, especially for diseases where apoptosis is dysregulated. By understanding how PETCM activates caspase-3, researchers can develop drugs that mimic or inhibit this action for therapeutic purposes .

Molecular Biology

In molecular biology, PETCM can be used to study the expression of genes related to caspase-3 activation and apoptosis. This can provide insights into the genetic regulation of these processes .

Cancer Research

PETCM may be applied in cancer research to induce apoptosis in cancer cells. Since many cancer cells evade apoptosis, understanding how PETCM activates caspase-3 can lead to new strategies for cancer treatment .

作用机制

Target of Action

PETCM, also known as α-(trichloromethyl)-4-pyridineethanol, primarily targets Caspase-3 , a member of the cysteine-aspartic acid protease family . Caspase-3 plays a crucial role in the execution-phase of cell apoptosis .

Mode of Action

PETCM acts as an activator of Caspase-3 . It operates in a cytochrome c (cyto c)-dependent manner . PETCM promotes the oligomerization of Apaf-1, a key component in the formation of the apoptosome . The apoptosome is a macromolecular complex that is formed in response to the cellular commitment to apoptotic death .

Biochemical Pathways

PETCM influences the mitochondrial pathway of apoptosis . It inhibits the formation of the apoptosome, an event usually blocked by the oncoprotein prothymosin-α (ProT) . In contrast, the tumor suppressor putative HLA-DR-associated proteins (PHAP) appears to facilitate apoptosome-mediated caspase-9 activation .

Pharmacokinetics

The bioavailability of PETCM would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

PETCM induces cell apoptosis, particularly in HeLa cells . By activating caspase-3, PETCM stimulates the formation of the apoptosome, leading to programmed cell death . It can also reverse the inhibitory effects of putative HLA-DR-associated proteins (PHAP) on caspase-3 activation .

属性

IUPAC Name |

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDJJKTGRNNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279678 | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petcm | |

CAS RN |

10129-56-3 | |

| Record name | 10129-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETCM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of PETCM in inducing apoptosis?

A: PETCM acts by modulating a specific pathway within the intricate cascade of apoptosis. This pathway involves two key players: the tumor suppressor putative HLA-DR–associated proteins (PHAP) and the oncoprotein prothymosin-α (ProT). [, ] Normally, ProT inhibits the formation of the apoptosome, a critical complex required for the activation of caspase-9, a key executioner caspase in apoptosis. PETCM disrupts this inhibitory action of ProT, essentially releasing the brakes on apoptosome formation. [, ] With the apoptosome assembled, caspase-9 activation can proceed, ultimately leading to the activation of downstream caspases like caspase-3 and the dismantling of the cell. [, ]

Q2: Does PETCM require specific conditions to exert its pro-apoptotic effects?

A: Interestingly, PETCM's ability to promote apoptosome formation and subsequent caspase activation is influenced by the intracellular concentration of deoxyadenosine triphosphate (dATP). [, ] Under physiological dATP levels, PETCM effectively relieves the ProT-mediated inhibition of apoptosome assembly. [, ] This suggests that PETCM's activity might be fine-tuned by the cellular metabolic state, adding another layer of complexity to its mechanism of action.

Q3: Has PETCM demonstrated any synergistic effects with other apoptotic stimuli?

A: Research indicates that PETCM can enhance the sensitivity of cells to apoptosis induced by external factors like ultraviolet (UV) irradiation. When ProT expression is suppressed using RNA interference, cells become more susceptible to UV-induced apoptosis, and the requirement for PETCM to trigger caspase activation is diminished. [, ] This finding highlights a potential synergy between PETCM and other apoptotic inducers, suggesting possible avenues for combination therapies.

Q4: Beyond its role in apoptosis, are there other functions attributed to PETCM?

A: Emerging evidence suggests that PETCM might influence synaptic plasticity, particularly at corticostriatal synapses. Studies in a mouse model of Parkinson's disease (PD) revealed that PETCM could restore a physiological long-term depression (LTD) response. [] This rescue effect is attributed to PETCM's ability to activate caspase-3, suggesting a non-apoptotic role for this caspase in synaptic plasticity. [] This intriguing finding warrants further investigation into PETCM's therapeutic potential in neurodegenerative disorders like PD.

- Jiang, X., et al. "Distinctive Roles of PHAP Proteins and Prothymosin-α in a Death Regulatory Pathway." Science, vol. 302, no. 5645, 2003, pp. 425–429., doi:10.1126/science.1089053. [, ]

- Jiang, X., et al. "Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway." PubMed, U.S. National Library of Medicine, Aug. 2003, https://pubmed.ncbi.nlm.nih.gov/14551432/. [, ]

- Calabresi, P., et al. "Loss of Non-Apoptotic Role of Caspase-3 in the PINK1 Mouse Model of Parkinson's Disease." Frontiers in Cellular Neuroscience, vol. 12, 2018, p. 333., doi:10.3389/fncel.2018.00333. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)